Enhanced Lipophilic Ligand Efficiency (LLE) via 4-Trifluoromethoxy Substituent Compared to 4-Fluorobenzyl Analog
The target compound incorporates a 4-(trifluoromethoxy)phenyl acetamide terminus. A direct structural comparator, N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide (CAS 1219906-33-8), replaces this with a 4-fluorobenzyl group. The –OCF3 substituent confers a significantly higher Hansch hydrophobicity constant (π = +1.04) compared to the –F substituent (π = +0.14), resulting in a calculated AlogP increase of approximately +1.3 log units for the target compound relative to the 4-fluorobenzyl analog [1]. This difference translates to higher lipophilic ligand efficiency when the compounds engage hydrophobic protein pockets, as confirmed by SAR analysis of 2-isoxazol-3-yl-acetamide HSP90 inhibitors where para-substituted phenyl amides with electron-withdrawing groups displayed an average 8-fold improvement in HSP90 binding affinity compared to benzylamide congeners with equivalent core scaffolds [2].
| Evidence Dimension | Calculated partition coefficient (AlogP) and lipophilic ligand efficiency (LLE) potential |
|---|---|
| Target Compound Data | AlogP ~3.8 (estimated via fragment addition); π(-OCF3) = +1.04 |
| Comparator Or Baseline | N-(4-fluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide; AlogP ~2.5; π(-F) = +0.14 |
| Quantified Difference | ΔAlogP ≈ +1.3 log units; Δπ ≈ +0.90 |
| Conditions | Computed physicochemical parameters based on fragment-based Hansch analysis and consensus AlogP method |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and target protein binding thermodynamics; this difference can shift a compound from inactive to nanomolar potency within the same assay system, as demonstrated by the HSP90 inhibitor SAR study.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. (Comprehensive compilation of substituent π values used for fragment-based calculation). View Source
- [2] Trivedi, J. S., et al. (2019). Discovery of 2-isoxazol-3-yl-acetamide analogues as heat shock protein 90 (HSP90) inhibitors with significant anti-HIV activity. European Journal of Medicinal Chemistry, 183, 111674. (Table 1: SAR of para-substituted phenyl amide vs. benzylamide derivatives). View Source
